molecular formula C23H22O2 B12530517 1,3-Dimethoxy-4-[(E)-1,3-diphenylallyl]benzene

1,3-Dimethoxy-4-[(E)-1,3-diphenylallyl]benzene

Cat. No.: B12530517
M. Wt: 330.4 g/mol
InChI Key: BHZZCCSOLSNRAS-FYWRMAATSA-N
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Description

1,3-Dimethoxy-4-[(E)-1,3-diphenylallyl]benzene is an organic compound with a complex structure that includes methoxy groups and a diphenylallyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethoxy-4-[(E)-1,3-diphenylallyl]benzene can be synthesized through several methods. One common approach involves the methylation of resorcinol in weak aqueous alkali with dimethyl sulfate. Another method uses methanol and resorcinol with potassium hydrosulfate or sodium naphthalene sulfonate as dehydrating agents .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale methylation reactions under controlled conditions to ensure high yield and purity. The choice of reagents and reaction conditions can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-4-[(E)-1,3-diphenylallyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted aromatic compounds.

Scientific Research Applications

1,3-Dimethoxy-4-[(E)-1,3-diphenylallyl]benzene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-4-[(E)-1,3-diphenylallyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound forms a sigma-bond with the benzene ring, generating a positively charged arenium intermediate. This intermediate then undergoes further reactions to yield the final product .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C23H22O2

Molecular Weight

330.4 g/mol

IUPAC Name

1-[(E)-1,3-diphenylprop-2-enyl]-2,4-dimethoxybenzene

InChI

InChI=1S/C23H22O2/c1-24-20-14-16-22(23(17-20)25-2)21(19-11-7-4-8-12-19)15-13-18-9-5-3-6-10-18/h3-17,21H,1-2H3/b15-13+

InChI Key

BHZZCCSOLSNRAS-FYWRMAATSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)C(/C=C/C2=CC=CC=C2)C3=CC=CC=C3)OC

Canonical SMILES

COC1=CC(=C(C=C1)C(C=CC2=CC=CC=C2)C3=CC=CC=C3)OC

Origin of Product

United States

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